2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5N5O2S/c26-18-9-2-1-8-17(18)23(37)31-13-21-33-34-24(35(21)16-7-5-6-15(12-16)25(28,29)30)38-14-22(36)32-20-11-4-3-10-19(20)27/h1-12H,13-14H2,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLYQPBMZNPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-((5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Fluoro and trifluoromethyl groups : These are known to enhance lipophilicity and metabolic stability.
- Triazole ring : This moiety is often associated with antifungal and antibacterial properties.
- Benzamide group : Commonly linked to various biological activities, including anti-cancer effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For example, triazole derivatives have been documented to inhibit fungal growth effectively. The presence of the triazole ring in our compound suggests potential antifungal properties, which could be explored through in vitro assays against various fungal strains.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, the structural similarity with known MAO-A inhibitors suggests that it could modulate monoamine oxidase activity. In a study involving related compounds, a derivative exhibited an IC50 value of 0.060 μM against MAO-A, indicating strong inhibitory potential .
The mechanism of action for compounds like this typically involves:
- Binding to target enzymes or receptors : The unique structure allows for specific interactions with active sites.
- Modulation of biochemical pathways : This can lead to alterations in cellular processes such as apoptosis or cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity.
- Hydrophobic interactions : The trifluoromethyl group may increase lipophilicity, facilitating better membrane penetration.
Case Study 1: Antifungal Activity
A related study on triazole compounds demonstrated significant antifungal activity against Candida albicans, with IC50 values ranging from 0.5 to 5 μg/mL depending on the specific substitutions on the triazole ring. This suggests that our compound's structural features could similarly confer antifungal properties .
Case Study 2: Anticancer Activity
Another investigation into benzamide derivatives revealed promising anticancer activities against various cancer cell lines. Compounds with similar frameworks showed IC50 values less than 10 μM against A-431 and Jurkat cells, indicating potential therapeutic applications in oncology .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Triazole + Benzamide | Antifungal | 0.5 μg/mL |
| Compound B | Benzamide Derivative | Anticancer | <10 μM |
| Our Compound | Triazole + Fluoro | Potentially Antifungal/Anticancer | TBD |
Comparison with Similar Compounds
Structural Similarity and Tanimoto Index Analysis
Computational similarity assessments, such as the Tanimoto coefficient, are critical for identifying structurally analogous compounds. The Tanimoto threshold of ≥0.8 (based on MACCS fingerprints) is widely used to predict shared bioactivity . For the target compound, structurally related analogs include:
*Note: Tanimoto indices estimated based on structural alignment with the target compound using MACCS fingerprints .
Pharmacokinetic and Bioactivity Comparisons
Metabolic Stability and Lipophilicity
- Fluorine atoms at the benzamide and phenylacetamide positions improve lipophilicity (logP ~3.5–4.0 predicted), favoring membrane permeability but posing challenges for aqueous solubility .
Target Engagement and Mechanism
- Triazole-containing compounds often target kinases (e.g., JAK/STAT inhibitors) or epigenetic regulators (e.g., HDACs). The target compound’s thioether and fluorophenyl groups may facilitate hydrogen bonding with catalytic lysine residues in HDAC8, akin to SAHA (vorinostat) .
- In contrast, imidazo-thiazole derivatives (e.g., CAS 946199-69-5) show weaker HDAC inhibition due to core heterocycle mismatches .
Hierarchical Clustering by Bioactivity Profiles
Bioactivity clustering (e.g., NCI-60 screening) reveals that triazole-benzamide analogs cluster with HDAC and kinase inhibitors, while imidazo-thiazoles group with tubulin disruptors . This suggests divergent mechanisms despite partial structural overlap.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
